2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 460994-84-7
VCID: VC7671852
InChI: InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3
SMILES: CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Molecular Formula: C12H15N3O2S2
Molecular Weight: 297.39

2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole

CAS No.: 460994-84-7

Cat. No.: VC7671852

Molecular Formula: C12H15N3O2S2

Molecular Weight: 297.39

* For research use only. Not for human or veterinary use.

2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole - 460994-84-7

Specification

CAS No. 460994-84-7
Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
IUPAC Name 2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3
Standard InChI Key YSSKILJIEICGRQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2

Introduction

Structural and Molecular Properties

The compound’s molecular formula is C₁₂H₁₅N₃O₂S₂, with a molecular weight of 297.39 g/mol. Its IUPAC name, 2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole, reflects the benzothiazole ring (a bicyclic structure with benzene fused to a thiazole) linked to a piperazine group modified by a methanesulfonyl (-SO₂CH₃) substituent. Key structural features include:

  • Benzothiazole core: Known for electron-deficient properties, enabling π-π stacking interactions with biological targets .

  • Piperazine moiety: Enhances solubility and modulates receptor affinity through conformational flexibility .

  • Methanesulfonyl group: Improves metabolic stability and membrane permeability.

The SMILES notation CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 encodes its connectivity, while the InChIKey YSSKILJIEICGRQ-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves condensation reactions between benzothiazole precursors and functionalized piperazines. A common strategy (Figure 1) includes:

  • Benzothiazole formation: Reacting 2-aminothiophenol with substituted benzaldehydes under oxidative conditions (e.g., H₂O₂/CeCl₃) .

  • Piperazine functionalization: Introducing methanesulfonyl groups via sulfonation of piperazine using methanesulfonyl chloride.

  • Coupling: Linking the benzothiazole and methanesulfonylpiperazine via nucleophilic aromatic substitution (SNAr) at the benzothiazole’s C2 position.

Example protocol:

  • Step 1: 2-Aminothiophenol reacts with 4-methanesulfonylpiperazine-1-carbaldehyde in dimethylformamide (DMF) at 80°C for 12 hours .

  • Step 2: The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole in ~74% yield .

Spectroscopic Characterization

While specific data for this compound is limited, analogous benzothiazoles exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, piperazine signals at δ 2.5–3.5 ppm, and methanesulfonyl singlets at δ 3.1 ppm .

  • IR: Stretching vibrations for C=N (1600 cm⁻¹), S=O (1150 cm⁻¹), and C-S (700 cm⁻¹) .

  • Mass spectrometry: Molecular ion peak at m/z 297.39 (M⁺).

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

Benzothiazole derivatives demonstrate COX-2 inhibition and TNF-α suppression. In a 2025 study, analogs of 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole showed:

  • 70.03% reduction in carrageenan-induced paw edema (vs. 62.06% for celecoxib) .

  • ED₅₀ of 85±4.2 mM/kg in analgesic assays, surpassing standard NSAIDs .

Antimicrobial Activity

Though untested for this specific compound, structurally similar benzothiazoles inhibit E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 4 µg/mL) via DNA gyrase binding .

Structure-Activity Relationship (SAR)

Key modifications influencing bioactivity include:

  • C2 substituents: Piperazine groups improve solubility and target affinity .

  • Methanesulfonyl group: Enhances metabolic stability and electrostatic interactions with enzymes.

  • Halogenation: Fluorine or chlorine at C6/C7 positions increases anticonvulsant potency .

Table 1: Bioactivity of Selected Benzothiazole Derivatives

CompoundActivity (IC₅₀/ED₅₀)Target
3C 70.03% edema inhibitionCOX-2
SMVB-IIIC 70.87% MES protectionVoltage-gated Na⁺ channels
Celecoxib 62.06% edema inhibitionCOX-2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator